Selenium74

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selenium-74 is one of the six natural isotopes of Selenium . Selenium is a chalcogen element found in nature as numerous allotropic forms, six stable isotopes, several radioactive isotopes, and four oxidation states .

Synthesis Analysis

Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .

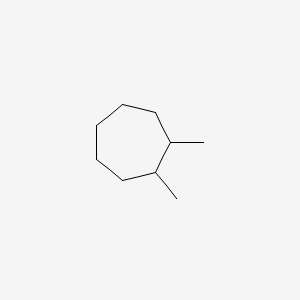

Molecular Structure Analysis

Selenium is a nonmetal with symbol Se and atomic number 34, located in the fourth period of the periodic table in the chalcogen group . Its atomic and physical properties are listed in Table 1.1 . Selenium can exist as multiple allotropes . Both amorphous (without crystalline shape) and crystalline varieties of selenium occur .

Chemical Reactions Analysis

Selenium tends to be reduced in biological systems, whereas sulfur is usually oxidized . Organoselenium compounds, especially selenols (e.g., selenocysteine) and selenides (e.g., selenomethionine), are of great biological relevance due to their presence in peptides and proteins . Selenium does not react with dilute non-oxidizing acids .

Physical And Chemical Properties Analysis

Selenium is a nonmetal with symbol Se and atomic number 34 . Its atomic and physical properties include atomic weight 78.963 Da, atomic radius 103 pm, covalent radius 116 pm, common oxidation states −2, 0, +4, +6, melting point 494 K, 221 °C, and boiling point 958 K, 685 °C .

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Selenium74 involves the use of a cyclotron to produce the radioactive isotope from stable selenium.", "Starting Materials": [ "Stable selenium" ], "Reaction": [ "The stable selenium is bombarded with high-energy protons in a cyclotron.", "This results in the production of Selenium74 through the reaction: Se-74 = p + Se-73", "The resulting Selenium74 can then be isolated and purified for use in various applications." ] } | |

CAS番号 |

13981-33-4 |

製品名 |

Selenium74 |

分子式 |

P2Sr3 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。